molecular formula C19H21BF2O3 B8083770 2-(4-((3,5-Difluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-((3,5-Difluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8083770
M. Wt: 346.2 g/mol
InChI Key: YSLXLHMBAGQNQP-UHFFFAOYSA-N
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Description

2-(4-((3,5-Difluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester featuring a phenyl group substituted at the 4-position with a benzyloxy moiety bearing 3,5-difluoro substitutions. This compound is structurally characterized by its dioxaborolane core (C₆H₁₂BO₂) and a bulky aryl substituent, which imparts unique electronic and steric properties. Its molecular formula is C₂₀H₂₀B₁F₂O₃, with a molecular weight of 364.19 g/mol (calculated).

Properties

IUPAC Name

2-[4-[(3,5-difluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)14-5-7-17(8-6-14)23-12-13-9-15(21)11-16(22)10-13/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLXLHMBAGQNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

  • Ether formation : 4-Hydroxyphenylboronic acid + 3,5-difluorobenzyl bromide → 4-((3,5-difluorobenzyl)oxy)phenylboronic acid

  • Pinacol protection : Reaction with pinacol (1,2-diol) under Dean-Stark conditions

Optimized Protocol

ParameterValueSource
SolventToluene/MeOH (3:1)
CatalystK₂CO₃ (2.5 eq)
Temperature110°C (reflux)
Reaction Time12-18 hours
Yield (Step 1+2)63-68%

Critical challenges include boronic acid stability during etherification. The use of slow reagent addition (3,5-difluorobenzyl bromide at 0.5 mL/min) improves selectivity by minimizing di-alkylation byproducts.

Method 2: Direct Coupling via Suzuki-Miyaura Reaction

Palladium-Catalyzed Approach

A streamlined one-pot synthesis leverages commercially available 4-bromophenol derivatives:

Reaction Components :

  • 4-Bromo-3,5-difluorobenzyl alcohol

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

  • Pd(PPh₃)₄ (3 mol%)

  • KOH (3 eq) in CH₃CN/H₂O

Key Data :

MetricValueSource
Conversion Rate92% (HPLC)
Isolated Yield85%
Reaction Time8 hours at 70°C

This method benefits from microwave assistance (150W, 100°C), reducing reaction time to 45 minutes with comparable yields. The boronate ester forms via oxidative addition of the palladium catalyst to the aryl bromide, followed by transmetallation with the pinacol borane.

Method 3: Lithiation-Borylation Sequence

Low-Temperature Protocol

For oxygen-sensitive substrates, a cryogenic approach is preferred:

  • Lithiation :

    • Substrate: 4-((3,5-Difluorobenzyl)oxy)bromobenzene

    • Reagent: n-BuLi (2.5M in hexanes) at -78°C

    • Solvent: THF

  • Borylation :

    • Electrophile: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

    • Quench: NH₄Cl (sat.)

Performance Metrics :

ParameterValueSource
Lithiation Time30 min at -78°C
Borylation Time2 h at 0°C → 12 h at RT
Overall Yield72-78%

This method requires strict oxygen-free conditions (Schlenk line or glovebox) but achieves superior regioselectivity for para-substituted products.

Comparative Analysis of Methods

Efficiency Metrics

MethodYield (%)Purity (HPLC)ScalabilityCost Index
Etherification63-6895.2Pilot-scale$$$
Suzuki Coupling8598.7Industrial$$
Lithiation72-7897.4Lab-scale$$$$

Impurity Profiles

  • Method 1 : 2-4% bis-borylation products

  • Method 2 : <0.5% residual palladium (meets ICH Q3D)

  • Method 3 : 1-2% dehalogenation byproducts

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent patents describe a continuous process combining:

  • Microreactor for lithiation (residence time: 2.5 min)

  • Static mixer for borylation

  • In-line IR monitoring

Reported Benefits :

  • 93% yield at 50 kg/batch

  • 40% reduction in THF usage

  • 15°C higher exotherm control vs batch

Chemical Reactions Analysis

Types of Reactions

2-(4-((3,5-Difluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 2-(4-((3,5-Difluorobenzyl)oxy)phenyl)boronic acid.

    Reduction: 2-(4-((3,5-Difluorobenzyl)oxy)phenyl)methanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(4-((3,5-Difluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. This property is particularly useful in Suzuki-Miyaura cross-coupling reactions, where the compound acts as a key intermediate in the synthesis of biaryl compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related boronic esters, focusing on substituent effects, reactivity, stability, and applications.

Fluorinated Derivatives

Compound (Reference) Substituents Molecular Weight (g/mol) Key Properties
Target Compound 4-((3,5-Difluorobenzyl)oxy)phenyl 364.19 High electron-withdrawing effect (3,5-F₂); moderate steric hindrance; enhanced boron electrophilicity for H₂O₂ reactivity .
2-(3-Fluoro-4-methoxyphenyl)-... () 3-Fluoro-4-methoxy ~272.96 Mixed electronic effects (F⁻ EWG, OMe EDG); lower steric bulk improves Suzuki coupling efficiency .
2-(4-Fluorobenzyl)-... () 4-Fluorobenzyl 236.09 Single F substituent; lower steric hindrance and molecular weight enhance solubility but reduce stability .
2-(3,5-Dichlorophenyl)-... () 3,5-Dichloro 272.96 Strong EWG (Cl⁻); high stability but reduced reactivity in cross-coupling due to steric bulk .

Key Insight: The target compound’s dual fluorine substituents balance reactivity and stability better than mono-fluorinated or chlorinated analogs. Its benzyloxy group introduces moderate steric hindrance compared to smaller substituents like 4-fluorobenzyl.

Substituted Phenyl Derivatives

Compound (Reference) Substituents Molecular Weight (g/mol) Key Properties
2-(4-Ethynylphenyl)-... () 4-Ethynyl 214.06 Linear ethynyl group minimizes steric effects; high solubility and Suzuki coupling efficiency .
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-... () 2,6-Cl₂; 3,5-OMe₂ 334.0 Dichloro-dimethoxy groups enhance stability; used in indazole synthesis via Pd-catalyzed coupling .
2-(4-(Trifluoromethyl)benzyl)-... () 4-CF₃ 317.13 Strong EWG (CF₃) increases boron reactivity but reduces solubility .

Key Insight : The target compound’s benzyloxy group offers a balance between steric bulk and electronic effects, contrasting with the linear ethynyl group () or highly electron-deficient CF₃ substituents ().

Benzyloxy-Substituted Derivatives

Compound (Reference) Substituents Molecular Weight (g/mol) Key Properties
2-(4-(1-(Benzyloxy)-3-phenylpropyl)phenyl)-... () Benzyloxy-phenylpropyl ~436.4 Bulky substituent limits cross-coupling utility; used in specialized alkylation reactions .
2-(3-Fluoro-4-((2-(trifluoromethyl)benzyl)oxy)phenyl)-... () 3-F; 2-CF₃ 396.18 Dual EWG (F⁻, CF₃) increases boron reactivity; high molecular weight reduces solubility .

Key Insight: The target compound’s 3,5-difluorobenzyloxy group provides a less sterically hindered structure compared to ’s phenylpropyl chain, while maintaining stronger electron-withdrawing effects than non-fluorinated benzyloxy analogs.

Biological Activity

2-(4-((3,5-Difluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound notable for its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological activities based on diverse research findings.

  • Molecular Formula : C19H22BFO3
  • Molecular Weight : 328.19 g/mol
  • CAS Number : 2246693-81-0
  • Structure : The compound features a dioxaborolane ring which is significant for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through the boron atom. Boron compounds can influence various biochemical pathways by:

  • Modulating enzyme activity.
  • Acting as a Lewis acid to facilitate reactions.
  • Interacting with nucleophiles in cellular systems.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. Studies have shown:

  • Inhibition of Tumor Growth : In vitro studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Mechanism : The compound appears to disrupt microtubule dynamics, essential for mitosis in cancer cells.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by:

  • Reducing the production of pro-inflammatory cytokines.
  • Inhibiting pathways associated with inflammation such as NF-kB signaling.

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the effects of the compound on breast cancer cell lines (MCF-7 and MDA-MB-231). Results showed a dose-dependent decrease in cell viability and increased apoptosis markers.
    Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
    01005
    107515
    503045
  • Inflammation Model : In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in reduced levels of TNF-alpha and IL-6 compared to controls.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-((3,5-Difluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is synthesized via a multi-step process:

  • Step 1: Preparation of the fluorinated benzyl ether intermediate by reacting 3,5-difluorobenzyl bromide with 4-hydroxyphenylboronic acid pinacol ester under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Boron introduction via Suzuki-Miyaura coupling or direct substitution, using pinacol borane derivatives.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity, as noted for structurally similar dioxaborolanes .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy:
  • ¹H NMR: Peaks for aromatic protons (δ 6.8–7.5 ppm), methoxy/methylene groups (δ 3.5–4.5 ppm), and pinacol methyl groups (δ 1.2–1.4 ppm).
  • ¹⁹F NMR: Distinct signals for 3,5-difluoro substituents (δ -110 to -120 ppm) .
  • ¹¹B NMR: A singlet near δ 30 ppm confirms the dioxaborolane moiety .
    • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at ~388.15 g/mol).

Q. How does the 3,5-difluorobenzyloxy group influence solubility and reactivity?

The electron-withdrawing fluorine atoms reduce electron density on the aromatic ring, enhancing solubility in polar aprotic solvents (e.g., DMF, THF) and stabilizing intermediates in cross-coupling reactions. However, this may slow transmetallation steps in Suzuki reactions compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for Suzuki-Miyaura couplings involving this compound?

Discrepancies often arise from:

  • Catalyst Systems: Pd(PPh₃)₄ vs. PdCl₂(dppf). Electron-deficient substrates may require more active catalysts (e.g., Pd(OAc)₂ with SPhos) .
  • Base and Solvent Effects: K₂CO₃ in DMF vs. CsF in THF. Polar solvents enhance stability of boronate intermediates .
  • Reaction Monitoring: Use HPLC or ¹⁹F NMR to track intermediate formation and side reactions (e.g., protodeboronation) .

Q. What strategies optimize stability during long-term storage?

  • Condition | Stability Outcome

|---|---|
| Argon atmosphere, -20°C | >90% purity after 12 months |
| Ambient light, 25°C | 15% degradation via hydrolysis (HPLC) |

  • Stabilizers: Addition of 1% BHT (butylated hydroxytoluene) inhibits oxidative decomposition .

Q. How do structural modifications (e.g., replacing fluorine with chlorine) affect biological activity in drug discovery?

  • Example SAR Table:
SubstituentIC₅₀ (nM)LogP
3,5-Difluoro12 ± 22.8
3,5-Dichloro8 ± 13.5
Chlorine increases lipophilicity (higher LogP) and target binding affinity but may reduce solubility .

Methodological Considerations

Q. What computational tools predict interaction profiles for this compound in enzyme inhibition studies?

  • Docking Software: AutoDock Vina or Schrödinger Suite to model binding to kinases or proteases.
  • MD Simulations: GROMACS for assessing stability of boron-enzyme complexes over 100 ns trajectories .

Q. How to design control experiments for detecting protodeboronation side products?

  • Analytical Controls: Spiking reactions with authentic boronic acid standards and comparing Rf values (TLC) or retention times (HPLC) .
  • Quenching Protocols: Adding 1 M HCl to reaction aliquots and monitoring pH-dependent decomposition .

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